2-amino-N-(pyridin-2-yl)acetamide
Overview
Description
2-amino-N-(pyridin-2-yl)acetamide is an organic compound with the molecular formula C7H9N3O It is a derivative of acetamide where the amide nitrogen is substituted with a pyridin-2-yl group
Scientific Research Applications
2-amino-N-(pyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a pharmacophore in medicinal chemistry.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to have anticancer properties , suggesting potential targets could be involved in cell proliferation and survival pathways.
Mode of Action
Based on the structural similarity to other active compounds, it might interact with its targets through hydrogen bonding or π-π stacking, given the presence of the pyridine ring and the amide group in its structure .
Biochemical Pathways
Compounds with similar structures have been reported to affect pathways related to cell proliferation and survival, which could potentially be the case for 2-amino-n-(pyridin-2-yl)acetamide .
Result of Action
Based on the reported anticancer properties of similar compounds, it could potentially induce cell cycle arrest or apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
2-amino-N-(pyridin-2-yl)acetamide plays a crucial role in biochemical reactions, particularly in the synthesis of N-(pyridin-2-yl)amides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with α-bromoketones under specific reaction conditions to form N-(pyridin-2-yl)amides . The nature of these interactions involves C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide, which are mild and metal-free reaction conditions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cancer cells by interacting with specific proteins and enzymes involved in cell proliferation and apoptosis . This compound can modulate cell signaling pathways, leading to changes in gene expression and metabolic activity, which are crucial for understanding its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been reported to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The binding interactions of this compound with these enzymes lead to conformational changes that inhibit their activity, resulting in reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effects without causing toxicity. These findings are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence the synthesis of N-(pyridin-2-yl)amides through oxidative amidation reactions . The involvement of this compound in these metabolic pathways highlights its potential as a modulator of metabolic activity, which could have implications for its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules involved in gene expression and cell signaling . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are critical for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(pyridin-2-yl)acetamide typically involves the reaction of 2-aminopyridine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:
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Reaction with Acetic Anhydride
Reagents: 2-aminopyridine, acetic anhydride
Conditions: Room temperature, pyridine as a base
Product: this compound
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Reaction with Acetyl Chloride
Reagents: 2-aminopyridine, acetyl chloride
Conditions: Room temperature, triethylamine as a base
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(pyridin-3-yl)acetamide
- 2-amino-N-(pyridin-4-yl)acetamide
- 2-amino-N-(pyridin-2-yl)propionamide
Uniqueness
2-amino-N-(pyridin-2-yl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers.
Properties
IUPAC Name |
2-amino-N-pyridin-2-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-5-7(11)10-6-3-1-2-4-9-6/h1-4H,5,8H2,(H,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHFRDUWGWUPOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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